molecular formula C14H12ClN3O2S B4425196 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

Cat. No.: B4425196
M. Wt: 321.8 g/mol
InChI Key: UUXBPQQEYHYACM-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole moiety linked to a 4-chlorobenzenesulfonamide group. Benzimidazole-based sulfonamides are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structure combines a sulfonamide pharmacophore with a substituted benzimidazole, which may influence solubility, binding affinity, and metabolic stability. Below, we compare its structural features, synthetic routes, and physicochemical properties with closely related analogs.

Properties

IUPAC Name

4-chloro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-16-13-7-4-11(8-14(13)17-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXBPQQEYHYACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with appropriate reagents to form the benzimidazole core, followed by sulfonation and chlorination reactions. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by chlorination to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfinic acids, sulfonic acids, amine derivatives, and various substituted benzimidazole derivatives .

Scientific Research Applications

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

The sulfonamide nitrogen in the target compound is substituted with a 2-methyl-1H-benzimidazol-6-yl group. This contrasts with analogs such as:

  • 4-Chloro-N-benzylbenzenesulfonamide (): Features a benzyl group, enhancing lipophilicity compared to the benzimidazole-linked compound.

Key Observations :

  • ¹H NMR : Aromatic protons in the benzimidazole ring (δ ~7.07–7.92 ppm) exhibit upfield shifts compared to naphthyl-substituted analogs (δ ~7.28–7.80 ppm), reflecting electron-donating effects from the methyl group .

Benzimidazole Ring Modifications

The 2-methyl substitution on the benzimidazole distinguishes the target compound from analogs like:

  • 2-n-Butyl-5/6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole (): Contains a bulky n-butyl substituent and a sulfonyl group, which may sterically hinder enzyme interactions.
  • 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide (): Incorporates methoxy and dimethyl groups, altering electronic properties and solubility.

Physicochemical and Spectroscopic Data

Table 1: Comparative Spectroscopic Data

Compound IR (NH, cm⁻¹) ¹H NMR (Aromatic Protons, δ ppm) Yield (%)
Target Compound 3333–3414 7.07–7.92 43
4-Chloro-N-(2-naphthyl) analog 3230 7.28–7.80 Not reported
2-n-Butyl-6-chloro-1-sulfonyl analog Not reported 7.44–8.30 75

Table 2: Structural and Substituent Effects

Compound Key Substituents Potential Impact
Target Compound 2-Methylbenzimidazole Enhanced metabolic stability
4-Chloro-N-(benzyl) analog Benzyl group Increased lipophilicity
4-Chloro-N-(phthalazin-2-yl) analog Phthalazin-imino group Hydrogen-bonding with C=NH

Discussion of Key Findings

  • Hydrogen Bonding : The target compound’s NH groups (IR: 3333–3414 cm⁻¹) suggest strong hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or receptors .
  • Regiochemical Challenges : Unlike the target compound, analogs such as those in exhibit isomerism during synthesis, complicating purification .

Biological Activity

4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the benzimidazole ring enhances its interaction with biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of benzenesulfonamide, including 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide. The following table summarizes key findings from relevant studies:

CompoundCell LineIC50 (μM)Mechanism of Action
4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamideHeLa6–7Induction of apoptosis via caspase activation
Derivative 11HCT-1168–10Cell cycle arrest in G2/M phase
Derivative 12MCF-75–8Increased early apoptotic population

The anticancer effects of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide are primarily attributed to:

  • Induction of Apoptosis : Studies indicate that the compound significantly increases the early apoptotic population in cancer cells, particularly HeLa cells. This effect is dose-dependent, with notable increases observed at concentrations as low as 5 μM .
  • Caspase Activation : The activation of caspases is a hallmark of apoptosis. The compound has been shown to induce caspase activity, leading to programmed cell death in cancerous cells .
  • Cell Cycle Distribution : Treatment with this compound results in an increased percentage of cells in the sub-G1 phase and G2/M arrest, indicating its ability to disrupt normal cell cycle progression and promote apoptosis .

Case Studies

A series of case studies have highlighted the effectiveness of this compound and its derivatives:

  • HeLa Cells : In vitro studies demonstrated that treatment with 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide led to significant cytotoxicity against HeLa cells (IC50 = 6–7 μM). The mechanism was linked to apoptosis induction through caspase activation and cell cycle disruption .
  • Comparative Analysis : When compared to non-tumor cell lines (e.g., HaCaT), the compound exhibited selective cytotoxicity, showing about three times less toxicity towards non-cancerous cells (IC50 = 18–20 μM), indicating a potential therapeutic index favorable for cancer treatment .

Metabolic Stability

The metabolic stability of the compound has been assessed, revealing half-life values ranging from 9.1 to 20.3 minutes in human liver microsomes. This suggests that while the compound is metabolically active, it may undergo oxidation to form sulfenic and sulfinic acid metabolites, which could influence its biological activity and therapeutic efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide?

Answer:
Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine or sodium hydroxide is often used to deprotonate intermediates, facilitating sulfonamide bond formation .
  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product minimization .
  • Purification : Column chromatography or recrystallization in ethanol improves yield and purity (>90%) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., chloro and benzimidazole groups) and confirm sulfonamide linkage .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in related benzimidazole sulfonamides (e.g., bond angles of 109.5° for tetrahedral sulfur) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 376.0521 for C14_{14}H13_{13}ClN3_3O2_2S) .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error approaches .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize parameters (e.g., solvent polarity effects on activation energy) .
  • Data Feedback Loops : Experimental results refine computational models, accelerating discovery of novel derivatives (e.g., morpholine-substituted analogs) .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:

  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity in vs. dichloromethane in ) to identify yield-limiting factors .
  • Reproducibility Protocols : Standardize purification methods (e.g., gradient elution in chromatography) to mitigate variability .
  • Controlled Replicates : Conduct triplicate experiments under identical conditions to assess statistical significance of yield discrepancies .

Advanced: What methodologies are used to establish structure-activity relationships (SARs) for this compound?

Answer:

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) to correlate substituent effects (e.g., chloro vs. fluoro) with IC50_{50} values .
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities; benzimidazole rings show π-π stacking with hydrophobic enzyme pockets .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond donor) for biological activity .

Advanced: How can factorial design improve experimental workflows for this compound?

Answer:

  • Variable Screening : Use 2k^k factorial designs to test temperature, solvent, and catalyst interactions. For example, highlights how varying DMF concentration (60–100%) impacts yield .
  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., reaction time and temperature) to maximize yield while minimizing side products .
  • Sensitivity Analysis : Rank factors by impact (e.g., solvent choice contributes 40% to yield variance) to prioritize optimization efforts .

Advanced: What strategies address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing batch inconsistencies observed in traditional setups .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring reproducibility at larger scales .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide
Reactant of Route 2
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4-chloro-N-(2-methyl-1H-benzimidazol-6-yl)benzenesulfonamide

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